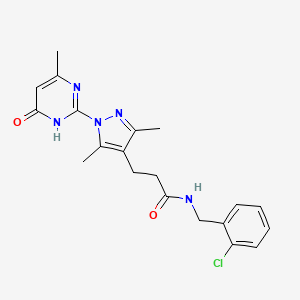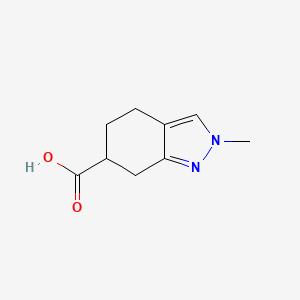![molecular formula C22H19N3OS B2370121 N-(2-(1H-benzo[d]imidazol-2-il)fenil)-3-(feniltio)propanamida CAS No. 393837-35-9](/img/structure/B2370121.png)
N-(2-(1H-benzo[d]imidazol-2-il)fenil)-3-(feniltio)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole moiety, which is known for its biological activity, and a phenylthio group, which can influence its chemical reactivity and biological properties.
Aplicaciones Científicas De Investigación
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Used in the development of new materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
A related pd(ii) complex derived from a similar benzimidazole compound has been reported to exhibit tumor inhibitory activity due to its antiangiogenic effect and promotion of apoptosis .
Biochemical Pathways
Benzimidazole derivatives have been reported to interact with various biochemical pathways, depending on their specific targets .
Result of Action
A related pd(ii) complex derived from a similar benzimidazole compound has been reported to exhibit excellent antiproliferative potency against various carcinoma cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole ring.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzimidazole derivative.
Amidation Reaction: The final step involves the coupling of the benzimidazole derivative with a carboxylic acid or its derivative to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(1H-benzo[d]imidazol-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- Quinoxaline derivatives
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is unique due to the presence of both the benzimidazole and phenylthio groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(14-15-27-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNODIKZVXPNKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)


![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)
![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2370050.png)
![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)

